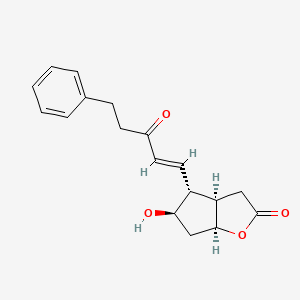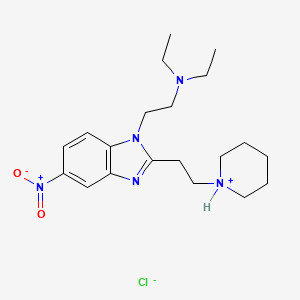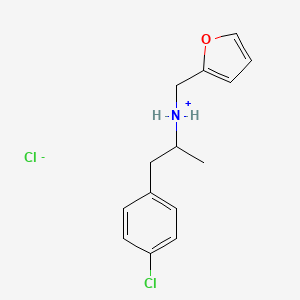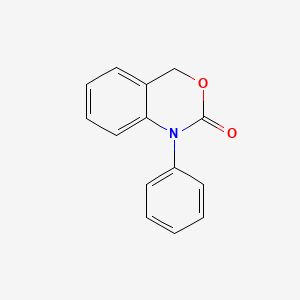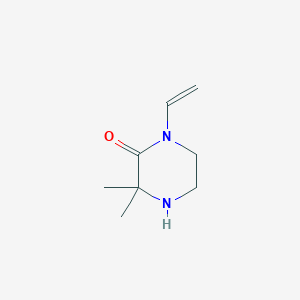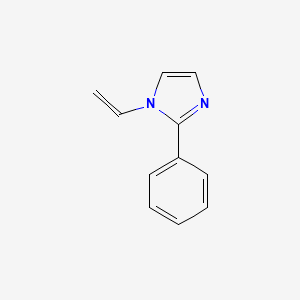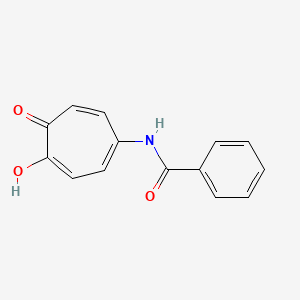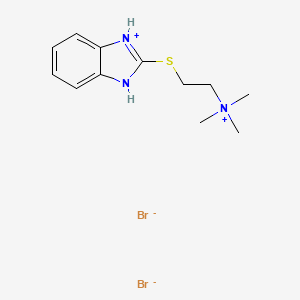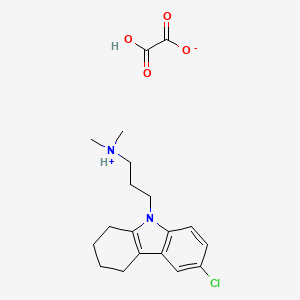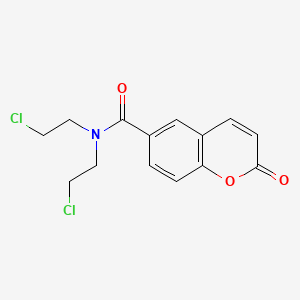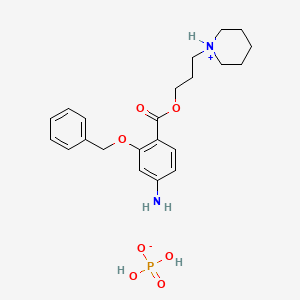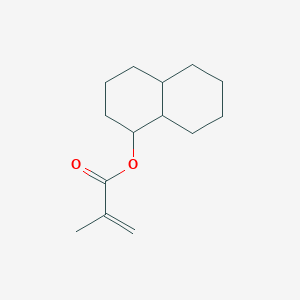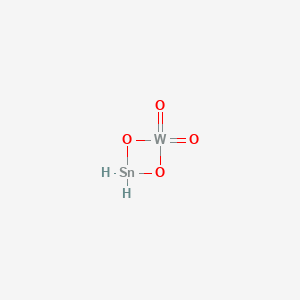
Tin monotungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin monotungstate is an inorganic compound composed of tin and tungsten. It is known for its unique chemical properties and potential applications in various fields, including chemistry, materials science, and industry. The compound is typically represented by the formula SnWO₄, indicating the presence of one tin atom and one tungsten atom bonded with oxygen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin monotungstate can be synthesized through various methods. One common approach involves the reaction of tin chloride (SnCl₂) with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions and moderate temperatures to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves heating a mixture of tin oxide (SnO₂) and tungsten oxide (WO₃) at elevated temperatures, typically around 900-1000°C, in a controlled atmosphere. The resulting product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tin monotungstate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Tin monotungstate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: this compound is being explored for its potential use in medical imaging and as a therapeutic agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and electronic components.
Mecanismo De Acción
The mechanism of action of tin monotungstate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. In biological systems, this compound may interact with enzymes and proteins, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Tin dioxide (SnO₂): A widely studied compound with applications in gas sensors and catalysis.
Tungsten trioxide (WO₃): Known for its use in electrochromic devices and photocatalysis.
Tin tungstate (SnWO₄): Similar to tin monotungstate but with different stoichiometry and properties.
Uniqueness: this compound is unique due to its specific combination of tin and tungsten atoms, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
14553-36-7 |
|---|---|
Fórmula molecular |
H2O4SnW |
Peso molecular |
368.56 g/mol |
Nombre IUPAC |
1,3-dioxa-2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |
InChI |
InChI=1S/4O.Sn.W.2H |
Clave InChI |
VYCQWQNSQQENQM-UHFFFAOYSA-N |
SMILES canónico |
O=[W]1(=O)O[SnH2]O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


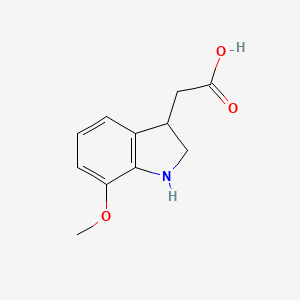
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
